MLN-9708, also known as Ixazomib, is a boron-containing molecule classified as a proteasome inhibitor. [, , , , , , , ] It is a second-generation, orally bioavailable proteasome inhibitor, meaning it can be taken by mouth and effectively blocks the action of proteasomes within the body. [, , ] While clinically approved for treating multiple myeloma, MLN-9708 holds significant promise for broader applications in scientific research, particularly in oncology and hematology. [, , , , , , ]
The synthesis of MLN-9708 starts with O-benzyl-5-chlorsalicylic acid and methyl esters of amino acid hydrochlorides. [] The peptide bonds are formed using carbodiimides, specifically EDCI∙HCl, in the presence of 1‑hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA). [] During the synthesis of the tripeptide backbone, partial racemization can occur after adding the second amino acid. [] Adjusting reaction conditions to achieve a 92% enantiomeric excess (ee) helps mitigate this issue. [] The final steps involve incorporating an aldehyde or oxirane moiety. []
While specific details regarding the molecular structure analysis of MLN-9708 are limited in the provided papers, its chemical name, MLN-9708, provides key insights. [, , , ] The presence of a boron atom within a dioxaborinane ring is a characteristic feature of this molecule. [, , , ] Further analysis of the structure reveals a tripeptide backbone with specific amino acid residues contributing to its overall conformation and activity. []
MLN-9708 functions as a potent, reversible inhibitor of the proteasome, primarily targeting its chymotrypsin-like activity. [, , , ] This selectivity for the chymotryptic activity distinguishes it from earlier proteasome inhibitors like bortezomib. [, ] By inhibiting the proteasome, MLN-9708 disrupts the degradation of ubiquitinated proteins, leading to their accumulation within cells. [, , , ] This disruption of protein homeostasis triggers a cascade of downstream effects, including the activation of apoptotic pathways, induction of endoplasmic reticulum (ER) stress, and inhibition of the NFκB pathway. [, ]
Although detailed physical and chemical properties data are not explicitly provided in the papers, MLN-9708's oral bioavailability is consistently highlighted. [, , , ] This property suggests favorable absorption and metabolic stability, making it suitable for oral administration in preclinical and clinical settings. [, , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2